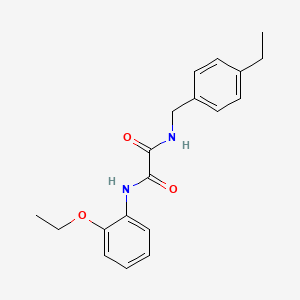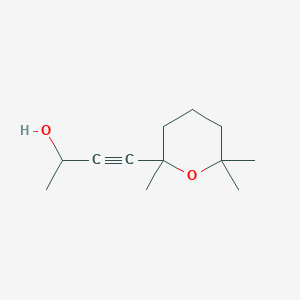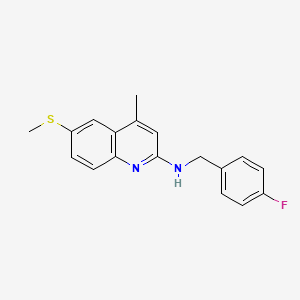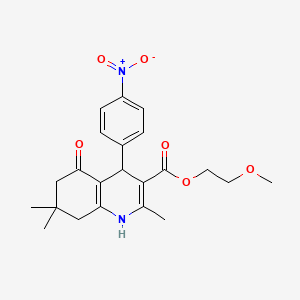![molecular formula C15H15NO2S B5235582 2-[(phenylthio)methyl]phenyl methylcarbamate](/img/structure/B5235582.png)
2-[(phenylthio)methyl]phenyl methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(phenylthio)methyl]phenyl methylcarbamate is a chemical compound that belongs to the carbamate family. It is commonly used in the field of agriculture as a pesticide to protect crops from pests and insects. The compound is also known as Fenobucarb and is widely used in various countries across the world.
作用机制
The mechanism of action of 2-[(phenylthio)methyl]phenyl methylcarbamate involves the inhibition of acetylcholinesterase (AChE) enzyme. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and ultimately leads to the death of pests and insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of AChE enzyme. Inhibition of AChE leads to an accumulation of acetylcholine, which can cause symptoms such as muscle twitching, tremors, and convulsions. The compound has also been shown to have a neuroprotective effect and can prevent the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 2-[(phenylthio)methyl]phenyl methylcarbamate in lab experiments is its high potency as a pesticide. The compound is effective against a wide range of pests and insects and has a low toxicity to mammals. However, one of the limitations of using the compound is its potential to cause environmental pollution. The compound can accumulate in soil and water and can be toxic to aquatic organisms.
未来方向
In the future, more research needs to be conducted on the potential use of 2-[(phenylthio)methyl]phenyl methylcarbamate in the treatment of neurological disorders such as Alzheimer's disease. Studies need to be conducted to determine the optimal dose and duration of treatment. Furthermore, research needs to be conducted on the potential environmental impacts of the compound and ways to reduce its toxicity to non-target organisms.
Conclusion:
This compound is a chemical compound that is widely used as a pesticide to protect crops from pests and insects. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. The compound works by inhibiting the AChE enzyme, which can cause symptoms such as muscle twitching, tremors, and convulsions. The compound has advantages and limitations for lab experiments, and more research needs to be conducted on its potential environmental impacts and therapeutic uses in the future.
合成方法
The synthesis of 2-[(phenylthio)methyl]phenyl methylcarbamate involves the reaction between phenyl isocyanate and 2-(phenylthio) benzyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained as a white crystalline solid with a melting point of 110-112°C.
科学研究应用
2-[(phenylthio)methyl]phenyl methylcarbamate has been extensively studied for its pesticidal properties. It is used to protect crops such as rice, cotton, and vegetables from pests and insects. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that the compound has a neuroprotective effect and can prevent the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
属性
IUPAC Name |
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-16-15(17)18-14-10-6-5-7-12(14)11-19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXRTCJTAZHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5235499.png)
![1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5235505.png)
![17-benzyl-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5235512.png)

![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B5235518.png)


![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate](/img/structure/B5235538.png)

![1-ethyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5235567.png)
![methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5235570.png)
![11-(benzyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)

